Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the thiophene ring with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the phenylcarbamoyl group: This can be done through a nucleophilic substitution reaction using 4-aminobenzoic acid and coupling agents like dicyclohexylcarbodiimide (DCC).
Acetamido group addition: This involves the reaction of the thiophene derivative with 2-bromoacetylthiophene in the presence of a base.
Final esterification: The final step is the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The functional groups on the thiophene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
- ETHYL 2-THIOPHENECARBOXYLATE
- METHYL 3-THIOPHENECARBOXYLATE
- ETHYL 4-METHYLTHIOPHENE-2-CARBOXYLATE
These compounds share a similar thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H24N2O6S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S2/c1-4-31-23(29)15-8-10-16(11-9-15)25-21(28)20-14(3)19(24(30)32-5-2)22(34-20)26-18(27)13-17-7-6-12-33-17/h6-12H,4-5,13H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
BDZUXBYJPJYTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.